Brevinin-1-OR6
CAS No.:
Cat. No.: VC3674323
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Source and Discovery
Brevinin-1-OR6 was isolated from the skin secretions of Odorrana rotodora, commonly known as the Chinese odorous frog. This amphibian species is native to China and other parts of Asia and has been a rich source of bioactive peptides . The discovery of Brevinin-1-OR6 is part of a broader research effort that has identified numerous antimicrobial peptides from amphibian skin.
Research by Yang et al. (2012) revealed that the skins of nine Chinese odorous frog species contain an extraordinary abundance of antimicrobial peptides. This groundbreaking study demonstrated the remarkable diversity and potency of amphibian-derived antimicrobial compounds, establishing these frogs as one of the richest natural sources of potential therapeutic agents .
The isolation and characterization of Brevinin-1-OR6 exemplify the value of bioprospecting in amphibian species, particularly those from biodiverse regions. The systematic analysis of skin secretions from these frogs has significantly contributed to our understanding of natural antimicrobial defenses and has provided valuable templates for developing novel antimicrobial therapeutics.
Structural Characteristics
Primary Structure
Brevinin-1-OR6 possesses a unique amino acid sequence: IIPFVAGVAAEMMEHVYCAASKKC, consisting of 24 amino acid residues. This sequence contains a mixture of hydrophobic, polar, and charged amino acids, creating an amphipathic molecule capable of interacting with microbial membranes .
Physicochemical Properties
Brevinin-1-OR6 demonstrates several noteworthy physicochemical properties that contribute to its antimicrobial efficacy and potential therapeutic applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Brevinin-1-OR6
Property | Value |
---|---|
Molecular Formula | C114H182N28O31S4 |
Molecular Weight | 2569.11 Da |
Isoelectric Point (pI) | 6.74 |
Net Charge at Physiological pH | +1 |
Basic Residues | 3 |
Acidic Residues | 2 |
Hydrophobic Residues | 11 |
Hydrophobicity | 0.838 |
Boman Index | 9.27 |
Aliphatic Index | 89.58 |
The peptide carries a net positive charge of +1 at physiological pH, which facilitates its initial electrostatic interaction with the negatively charged surfaces of microbial membranes. This cationic character is a common feature among antimicrobial peptides and represents an important aspect of their selective toxicity toward microbial cells compared to mammalian cells .
Brevinin-1-OR6 exhibits a relatively high hydrophobicity index of 0.838, reflecting its considerable proportion of hydrophobic amino acid residues. This hydrophobicity enables the peptide to insert into and disrupt microbial membranes after the initial electrostatic attraction. The balance between hydrophobic and hydrophilic residues creates an amphipathic molecule capable of membrane disruption while maintaining solubility in aqueous environments .
The peptide's half-life varies significantly depending on the biological system: approximately 20 hours in mammalian systems, 30 minutes in yeast, and over 10 hours in Escherichia coli. These differences in stability across different organisms may influence its therapeutic potential and dosing requirements in various applications .
Antimicrobial Activity
Brevinin-1-OR6 demonstrates potent and broad-spectrum antimicrobial activity against various clinically relevant pathogens, including both bacterial and fungal species. Its antimicrobial efficacy has been quantified through minimum inhibitory concentration (MIC) determinations, as presented in Table 2.
Table 2: Antimicrobial Activity of Brevinin-1-OR6 Against Various Pathogens
Target Organism | Classification | MIC (μg/ml) |
---|---|---|
Escherichia coli ATCC 25922 | Gram-negative bacterium | 11.1 |
Bacillus pyocyaneus CMCCB 10104 | Gram-negative bacterium | 22.2 |
Staphylococcus aureus ATCC 25923 | Gram-positive bacterium | 22.2 |
Candida albicans | Pathogenic yeast | 11.1 |
The peptide shows particularly strong activity against Escherichia coli and Candida albicans with MIC values of 11.1 μg/ml, demonstrating its potential utility against both bacterial infections and fungal pathogens like Candida, which are responsible for common fungal infections in humans .
For context, the activity of Brevinin-1-OR6 against Candida albicans (MIC = 11.1 μg/ml) is comparable to some protegrins that have been extensively studied for their antifungal properties. Protegrins like PG-1, PG-2, PG-3, and PG-5 have shown potent activity against Candida albicans with minimum inhibitory concentrations ranging from 1.67 to 2.29 μM .
The broad-spectrum activity of Brevinin-1-OR6 makes it particularly interesting as a potential therapeutic agent in an era of increasing antimicrobial resistance. Its ability to target multiple classes of pathogens through a membrane-disrupting mechanism of action may provide advantages over conventional antibiotics that typically target specific metabolic pathways or cellular components.
Comparison with Related Antimicrobial Peptides
Comparison with Brevinin-2-OR6
Brevinin-1-OR6 and Brevinin-2-OR6 are both antimicrobial peptides isolated from the same frog species, Odorrana rotodora, but they differ significantly in their structural and functional properties. Table 3 presents a comparison of these two related peptides.
Table 3: Comparison Between Brevinin-1-OR6 and Brevinin-2-OR6
Property | Brevinin-1-OR6 | Brevinin-2-OR6 |
---|---|---|
Amino Acid Sequence | IIPFVAGVAAEMMEHVYCAASKKC | GLLDTIKNMALNAAKSAGVSVLNSLSCKDSKTC |
Sequence Length | 24 amino acids | 33 amino acids |
Source | Odorrana rotodora | Odorrana rotodora |
Activity Spectrum | Antibacterial, Antifungal | Antibacterial, Antifungal |
MIC Range (μg/ml) | 11.1-22.2 | 5.8-11.6 (equivalent in μM) |
Brevinin-2-OR6 is longer (33 amino acids) compared to Brevinin-1-OR6 (24 amino acids) and exhibits slightly higher antimicrobial potency against similar target organisms. Both peptides demonstrate activity against Bacillus pyocyaneus, Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting the broad-spectrum antimicrobial efficacy characteristic of the brevinin family .
Comparison with Other Antimicrobial Peptides
In the broader context of antimicrobial peptides, Brevinin-1-OR6 shares several characteristics with other well-studied peptides like protegrins. Both brevinin and protegrin families contain cysteine residues that form disulfide bonds critical for their antimicrobial activity, particularly against fungal pathogens like Candida albicans .
Research on protegrins has demonstrated that structural features such as disulfide bonds significantly influence antimicrobial activity. For instance, truncated variants of protegrin PG-1 showed decreased candidacidal activity, while alterations in the β-turn region further reduced antifungal efficacy. Similarly, the specific structural elements of Brevinin-1-OR6, including its disulfide bond between Cys18 and Cys24, likely play crucial roles in determining its antimicrobial spectrum and potency .
The mechanisms of action also appear to be similar across these peptide families, with membrane disruption being the primary mode of antimicrobial activity. This mechanism is less prone to resistance development compared to conventional antibiotics, highlighting the potential of these peptides as alternative therapeutic options in the face of increasing antimicrobial resistance.
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